molecular formula C11H11Cl2N5 B13134543 6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 116366-87-1

6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B13134543
CAS No.: 116366-87-1
M. Wt: 284.14 g/mol
InChI Key: AKPACHZBMNJVTR-UHFFFAOYSA-N
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Description

6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group and a chlorophenyl group, making it a chlorinated derivative of triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1-(4-chlorophenyl)ethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted triazines.

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3,5-triazine-2,4-diamine: Lacks the chlorophenyl group.

    N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group.

    1,3,5-Triazine-2,4-diamine: Lacks both chloro and chlorophenyl groups.

Uniqueness

6-Chloro-N2-(1-(4-chlorophenyl)ethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both chloro and chlorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

116366-87-1

Molecular Formula

C11H11Cl2N5

Molecular Weight

284.14 g/mol

IUPAC Name

6-chloro-2-N-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H11Cl2N5/c1-6(7-2-4-8(12)5-3-7)15-11-17-9(13)16-10(14)18-11/h2-6H,1H3,(H3,14,15,16,17,18)

InChI Key

AKPACHZBMNJVTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC2=NC(=NC(=N2)N)Cl

Origin of Product

United States

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